tert-butylN-(2-formyl-1H-indol-5-yl)carbamate
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Overview
Description
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is an organic compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate typically involves organic synthesis reactions. One common method includes the reaction of indole derivatives with tert-butyl carbamate under specific conditions. For instance, the reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum. Purification is achieved through silica gel chromatography using a solvent mixture such as 30% ethyl acetate in hexanes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate: This compound has a hydroxyl group instead of a formyl group, which may influence its reactivity and biological activity.
tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate: This compound has the formyl group at a different position on the indole ring, which can affect its chemical properties and applications.
The uniqueness of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-4-5-12-9(6-10)7-11(8-17)15-12/h4-8,15H,1-3H3,(H,16,18) |
InChI Key |
MLDNMDVJGZEEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
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